molecular formula C7H9F3N2O B11745651 1H-Pyrazole-4-methanol, 1,5-dimethyl-3-(trifluoromethyl)- CAS No. 2059147-59-8

1H-Pyrazole-4-methanol, 1,5-dimethyl-3-(trifluoromethyl)-

Cat. No.: B11745651
CAS No.: 2059147-59-8
M. Wt: 194.15 g/mol
InChI Key: YKJRYZDHSNNEAH-UHFFFAOYSA-N
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Description

The compound 1H-Pyrazole-4-methanol, 1,5-dimethyl-3-(trifluoromethyl)- is a pyrazole derivative characterized by a trifluoromethyl group at position 3, methyl groups at positions 1 and 5, and a methanol substituent at position 2. Pyrazoles are nitrogen-containing heterocycles widely used in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties.

Properties

IUPAC Name

[1,5-dimethyl-3-(trifluoromethyl)pyrazol-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N2O/c1-4-5(3-13)6(7(8,9)10)11-12(4)2/h13H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJRYZDHSNNEAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301198489
Record name 1H-Pyrazole-4-methanol, 1,5-dimethyl-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301198489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2059147-59-8
Record name 1H-Pyrazole-4-methanol, 1,5-dimethyl-3-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2059147-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-4-methanol, 1,5-dimethyl-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301198489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Lithium Aluminum Hydride (LAH)-Mediated Reduction

The most direct route involves reducing methyl 1H-pyrazole-4-carboxylate to the corresponding alcohol using LAH in tetrahydrofuran (THF). In this method, LAH (2.2 equiv) is added portionwise to a stirred solution of the ester at 0°C, followed by stirring at room temperature for 4 hours. The reaction is quenched via Fieser workup, filtered through celite, and concentrated to yield 1H-pyrazole-4-methanol with a 75.78% isolated yield. This approach is favored for its simplicity and high efficiency, though it requires careful handling of LAH due to its moisture sensitivity.

Reaction Conditions and Workup:

  • Temperature : 0°C to room temperature (20°C)

  • Solvent : THF

  • Workup : Fieser quench (sequential addition of water, NaOH, and water), celite filtration, and rotary evaporation.

Cyclocondensation with Methyl Hydrazine

Regioselective Formation of Trifluoromethyl-Substituted Pyrazoles

A one-step cyclocondensation of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methyl hydrazine generates a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole. The isomers are separated via distillation under controlled pressure (50–200 mbar), exploiting differences in boiling points. While this method originally targets isomers without the hydroxymethyl group, adapting the protocol by introducing a hydroxymethyl precursor (e.g., ethyl glycolate) during cyclization could yield the desired compound.

Key Parameters:

  • Pressure : 50–200 mbar for distillation

  • Yield : 86.5% for analogous trifluoromethyl pyrazoles.

Bromination and Functionalization

N-Bromosuccinimide (NBS)-Mediated Bromination

Bromination of 1-methyl-3-(trifluoromethyl)-1H-pyrazole with NBS in dichloromethane at 0°C introduces a bromine atom at the 4-position. Subsequent nucleophilic substitution with a hydroxymethyl group (e.g., using hydroxymethyl magnesium bromide) could yield the target compound. Although this stepwise approach is theoretically viable, the provided sources do not specify yields for hydroxymethyl introduction, necessitating further optimization.

Reaction Insights:

  • Catalyst : None required for bromination

  • Conditions : 0°C, 2–4 hours.

Directed Ortho-Metalation (DoM)

Lithiation and Electrophilic Quenching

Directed metalation of 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole with lithium diisopropylamide (LDA) at −78°C generates a lithiated intermediate, which reacts with formaldehyde to introduce the hydroxymethyl group. This method offers precise functionalization but requires cryogenic conditions and specialized equipment (e.g., flow reactors for scalability).

Comparative Analysis of Preparation Methods

Method Starting Material Key Reagents Yield Scalability
LAH ReductionMethyl 1H-pyrazole-4-carboxylateLAH, THF75.78%High
Cyclocondensation4-ethoxy-1,1,1-trifluoro-3-buten-2-oneMethyl hydrazine86.5%*Moderate
Bromination1-methyl-3-(trifluoromethyl)-1H-pyrazoleNBS, hydroxymethyl GrignardN/ALow†
Directed Metalation4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazoleLDA, formaldehydeN/ALow‡

*Yield reported for analogous trifluoromethyl pyrazole. †Dependent on substitution efficiency. ‡Requires cryogenic conditions.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazole-4-methanol, 1,5-dimethyl-3-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form different pyrazoline derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of pyrazole aldehydes or ketones.

    Reduction: Formation of pyrazoline derivatives.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that pyrazole derivatives, including 1H-Pyrazole-4-methanol, 1,5-dimethyl-3-(trifluoromethyl)-, exhibit significant anticancer properties. The presence of the trifluoromethyl group may enhance the compound's efficacy by improving its interaction with specific biological targets involved in cancer progression.

2. Anti-inflammatory and Analgesic Effects
Similar compounds have been studied for their anti-inflammatory and analgesic effects. The structural features of 1H-Pyrazole-4-methanol may allow it to inhibit enzymes or receptors related to inflammatory processes, suggesting potential therapeutic uses in pain management and inflammation reduction.

3. Binding Affinity Studies
Studies focusing on the binding affinity of this compound to various biological targets reveal its capability to modulate enzyme activities or receptor functions. This modulation is achieved through covalent bonding with nucleophilic sites on proteins, which could lead to new drug development strategies.

Agrochemical Applications

1. Pesticide Development
The unique chemical properties of 1H-Pyrazole-4-methanol make it a candidate for developing new agrochemicals. Its ability to interact with biological systems can be harnessed to create effective pesticides that target specific pests while minimizing environmental impact.

Case Studies

Several studies have documented the biological activities of pyrazole derivatives:

  • Antioxidant Activity : A study demonstrated that certain pyrazole derivatives exhibited strong antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
  • Antimicrobial Properties : Research has shown that derivatives of pyrazoles possess significant antimicrobial activity against various pathogens, indicating their potential use in developing new antibiotics .

Mechanism of Action

The mechanism of action of 1H-Pyrazole-4-methanol, 1,5-dimethyl-3-(trifluoromethyl)- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. It can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding pockets. These interactions can lead to alterations in cellular pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Substituent Variations at Position 4

The 4-position of the pyrazole ring is critical for modulating chemical and biological properties. Below is a comparison of key analogs:

Compound Name 4-Position Substituent Key Properties/Applications Reference
1H-Pyrazole-4-methanol, 1,5-dimethyl-3-(trifluoromethyl)- Methanol (-CH2OH) Increased hydrophilicity; potential drug intermediate
4-(1,1-Dichlor-ethyl)-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazol 1,1-Dichloroethyl Higher lipophilicity; agrochemical applications
4-(1-Brom-1-chlor-ethyl)-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazol Bromo-chloroethyl Enhanced reactivity for cross-coupling

Key Observations:

  • The methanol substituent in the target compound contrasts with halogenated ethyl groups in analogs. This substitution reduces steric bulk and introduces hydrogen-bonding capacity, which may improve solubility and bioavailability in drug design .
  • Halogenated analogs (e.g., dichloroethyl) are more lipophilic, favoring membrane permeability and pesticidal activity .

Physicochemical Properties

  • Solubility: The methanol group enhances water solubility compared to halogenated analogs, which are more suited for non-polar environments.
  • Stability: Trifluoromethyl and methyl groups at positions 3, 1, and 5 confer thermal and oxidative stability across all analogs .
  • Melting Points: While direct data for the target compound is unavailable, reports melting points of 252–255°C for a pyrazolo-pyrimidin derivative with a trifluoromethyl group, indicating that similar substituents increase crystallinity .

Biological Activity

1H-Pyrazole-4-methanol, 1,5-dimethyl-3-(trifluoromethyl)- is a compound belonging to the pyrazole family, known for its diverse biological activities. Pyrazoles are characterized by their five-membered ring structure containing two nitrogen atoms, which contribute to their pharmacological properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials.

  • Molecular Formula : C6H10N2O
  • Molecular Weight : 126.159 g/mol
  • CAS Number : 153912-60-8
  • InChI Key : XJBMHIHXRARJJS-UHFFFAOYSA-N

Synthesis

The synthesis of 1H-Pyrazole derivatives often involves reactions with various precursors such as hydrazines and diketones. Recent advancements have shown that the introduction of trifluoromethyl groups significantly enhances the biological activity of pyrazole derivatives. The compound can be synthesized through nucleophilic addition followed by cyclization processes, yielding high purity and yield rates (70–95%) under optimized conditions .

Anticancer Activity

Research indicates that compounds containing the pyrazole structure exhibit significant anticancer properties. In particular, 1H-Pyrazole derivatives have demonstrated inhibitory effects on various cancer cell lines, including:

  • Breast Cancer : Inhibition of MDA-MB-231 cells.
  • Liver Cancer : Inhibition of HepG2 cells.
    These compounds have been shown to induce apoptosis and inhibit cell proliferation through various pathways, including the modulation of signaling cascades involved in tumor growth .

Anti-inflammatory Effects

Studies have reported that certain pyrazole derivatives exhibit potent anti-inflammatory activities. For instance, compounds synthesized from 1-acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(3-(arylureido/arylthioureido/arylsulfonamido) phenyl)-4,5-dihydropyrazole demonstrated up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations of 10 µM . These findings suggest that pyrazoles could serve as effective anti-inflammatory agents.

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been explored against various pathogens. Notably, compounds have shown activity against:

  • Bacteria : E. coli, S. aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae.
    In particular, modifications in the amide linkage have been found to enhance antimicrobial efficacy .

Case Studies

Several studies highlight the biological relevance of 1H-Pyrazole derivatives:

StudyFindings
Selvam et al.Synthesized novel pyrazoles with up to 85% TNF-α inhibition .
Chovatia et al.Tested anti-tubercular properties against Mycobacterium tuberculosis with promising results .
Argade et al.Developed antimicrobial compounds showing significant activity against standard drugs .

The mechanisms underlying the biological activities of pyrazoles often involve:

  • Inhibition of Enzymatic Activity : Many pyrazoles act as enzyme inhibitors in inflammatory pathways.
  • Modulation of Gene Expression : Certain derivatives can alter gene expression profiles associated with cancer progression.
  • Induction of Apoptosis : Pyrazoles can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation .

Q & A

Q. What are the key synthetic routes for preparing 1H-Pyrazole-4-methanol derivatives with trifluoromethyl substituents?

The synthesis often involves cyclocondensation of hydrazines with β-diketones or β-ketoesters, followed by functionalization. For example, electrochemical aromatization of pyrazolines using methods like those in SOP2 (applying ~3.25F charge at 470°C) can yield pyrazole derivatives with high regioselectivity . Optimization of reaction conditions (e.g., solvent, catalyst) is critical for achieving high yields, as trifluoromethyl groups may sterically hinder reactivity.

Q. How can the structure of 1H-Pyrazole-4-methanol derivatives be confirmed post-synthesis?

Multimodal characterization is essential:

  • X-ray crystallography : Programs like SHELXL are widely used for resolving crystal structures, particularly for assessing substituent positions and hydrogen-bonding networks .
  • NMR spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR are critical for identifying trifluoromethyl group integration and methanol proton environments .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. What analytical methods are recommended for assessing purity and stability of this compound?

  • HPLC/UV-Vis : Reversed-phase HPLC with C18 columns and acetonitrile/water gradients can separate impurities, while UV detection at 254 nm tracks aromaticity .
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability, especially for methanol hydroxyl group decomposition .

Advanced Research Questions

Q. How does the trifluoromethyl (–CF3_33​) group influence the compound’s physicochemical and biological properties?

The –CF3_3 group enhances lipophilicity and metabolic stability, which is critical in drug design. Computational studies (e.g., molecular docking) reveal that –CF3_3 increases binding affinity to hydrophobic enzyme pockets, as seen in COX-2 inhibitors like Celecoxib . However, its strong electron-withdrawing effect may reduce solubility, necessitating formulation strategies (e.g., salt formation) .

Q. What strategies address low yields in the synthesis of 1H-Pyrazole-4-methanol derivatives?

  • Catalyst optimization : Transition-metal catalysts (e.g., Pd/Cu) improve cyclization efficiency .
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity for bulky substituents .
  • Protecting groups : Temporary protection of the methanol hydroxyl group (–CH2_2OH) with tert-butyldimethylsilyl (TBS) can prevent side reactions during functionalization .

Q. How can researchers resolve contradictory spectral data (e.g., NMR splitting patterns) for this compound?

  • Variable-temperature NMR : Resolves dynamic effects like hindered rotation of the –CF3_3 group.
  • 2D NMR (COSY, NOESY) : Maps coupling networks to confirm substituent positions .
  • DFT calculations : Predict theoretical NMR shifts and compare with experimental data to validate assignments .

Q. What are the challenges in crystallizing 1H-Pyrazole-4-methanol derivatives, and how can they be mitigated?

  • Crystallization solvents : Ethanol/water mixtures are effective for recrystallization due to moderate polarity .
  • Twinned crystals : SHELXL’s twin refinement tools can resolve overlapping diffraction patterns .
  • Hydrogen bonding : The methanol hydroxyl group often forms intermolecular H-bonds, stabilizing crystal packing .

Biological and Mechanistic Studies

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?

  • Enzyme inhibition assays : Fluorescence-based COX-2 inhibition assays (IC50_{50} determination) are standard for pyrazole derivatives .
  • Cell viability assays : MTT or resazurin assays against cancer cell lines (e.g., MCF-7, PC-3) assess anti-proliferative effects .
  • ROS detection : Fluorogenic probes (e.g., DCFH-DA) quantify reactive oxygen species modulation by the –CF3_3 group .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

  • Substituent variation : Systematic replacement of –CH3_3 or –CF3_3 groups with halogens or electron-donating moieties can enhance potency .
  • Pharmacophore modeling : Tools like Schrödinger’s Phase identify critical interaction sites (e.g., hydrogen-bond acceptors at the pyrazole ring) .
  • Metabolic profiling : LC-MS/MS tracks metabolites to identify unstable positions (e.g., hydroxylation at C4) .

Q. What computational tools are recommended for studying interactions between this compound and biological targets?

  • Molecular docking (AutoDock Vina, Glide) : Predicts binding modes to enzymes like COX-2 .
  • MD simulations (GROMACS) : Evaluates stability of ligand-target complexes over time .
  • QSAR models : Machine learning (e.g., Random Forest) correlates substituent properties with bioactivity .

Data Interpretation and Reporting

Q. How should researchers report crystallographic data for this compound?

  • CIF files : Deposit raw data in the Cambridge Structural Database (CSD).
  • SHELXL refinement : Report R-factors, Flack parameters, and H-bond geometries in compliance with IUCr standards .
  • PLATON validation : Checks for missed symmetry or disorder in the final structure .

Q. What statistical methods are appropriate for analyzing dose-response data in bioactivity studies?

  • Nonlinear regression (GraphPad Prism) : Fits sigmoidal curves to calculate IC50_{50}/EC50_{50} values .
  • ANOVA with post-hoc tests : Identifies significant differences between compound variants .
  • Principal component analysis (PCA) : Reduces dimensionality in multivariate SAR datasets .

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